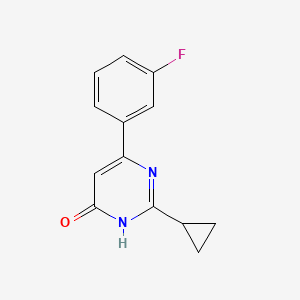

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

2-cyclopropyl-4-(3-fluorophenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXPNEXXCIYROH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) on Pyrimidine Precursors

A widely used approach involves nucleophilic aromatic substitution on halogenated pyrimidine intermediates:

- Starting from 2,4-dichloropyrimidine, selective substitution with 3-fluorophenol or related fluorophenyl alcohols under copper-catalyzed conditions enables the introduction of the 6-(3-fluorophenyl) substituent.

- The 2-position substitution with cyclopropyl amine or cyclopropyl nucleophiles follows, often facilitated by copper catalysts and ligands such as 1,10-phenanthroline derivatives to improve yields and selectivity.

- The final hydroxy group at the 4-position is obtained either by substitution or hydrolysis of an appropriate leaving group.

This method was demonstrated in the synthesis of disubstituted pyrimidines with fluorophenyl groups, where copper-catalyzed S_NAr reactions with fluorophenols and amines produced the desired pyrimidine derivatives in good yields.

Use of Cyclopropyl Carboxylic Acid Derivatives

- Cyclopropyl carboxylic acid esters or acid chlorides serve as precursors for cyclopropyl moieties.

- Preparation of these esters involves controlled esterification and purification steps, often under reflux and using organic solvents like toluene or heptane.

- Subsequent reactions with pyrimidine intermediates allow for the formation of cyclopropyl-substituted pyrimidines.

- The process includes acid-base extractions, solvent washes, and crystallization to isolate pure intermediates.

Hydrolysis and Functional Group Transformations

- Hydrolysis of ester or protected intermediates under acidic or basic conditions yields the 4-hydroxy group on the pyrimidine ring.

- Typical conditions include treatment with potassium hydroxide or hydrochloric acid in aqueous-organic solvent mixtures at controlled temperatures (10–25 °C).

- The hydrolyzed product can be purified by crystallization or chromatography.

Representative Reaction Conditions and Yields

Research Findings and Optimization Notes

- The choice of ligand in copper-catalyzed S_NAr reactions significantly affects the yield and selectivity of fluorophenyl substitution; 1,10-phenanthroline derivatives have been shown to enhance product formation.

- Mechanochemical synthesis techniques reduce solvent use and improve reaction efficiency, particularly in cyclopropyl functionalization, offering a sustainable alternative to classical solution-phase methods.

- Purification protocols involving acid-base extraction and solvent washes are critical for isolating high-purity cyclopropyl intermediates, especially when starting from cyclopropyl carboxylic acid derivatives.

- Hydrolysis steps require careful temperature and pH control to prevent decomposition or side reactions, with mild acidic or basic conditions preferred.

Summary Table of Preparation Routes

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Copper-catalyzed S_NAr | Selective substitution on dichloropyrimidine | High yield, well-established | Requires ligands and elevated temp |

| Mechanochemical Minisci alkylation | Solvent-free, radical cyclopropylation | Eco-friendly, scalable | Requires specialized milling equipment |

| Esterification of cyclopropyl acids | Prepares cyclopropyl intermediates | Good purity, scalable | Multi-step, solvent-intensive |

| Hydrolysis of protected intermediates | Converts esters/protected groups to 4-ol | Mild conditions, high yield | Sensitive to reaction conditions |

The preparation of This compound involves sophisticated synthetic strategies combining nucleophilic aromatic substitution, cyclopropyl group introduction via mechanochemical or classical methods, and careful functional group transformations. Recent advances emphasize green chemistry approaches such as mechanochemical synthesis, improving sustainability without compromising efficiency. Optimization of catalysts, ligands, and reaction conditions is critical to achieving high yields and purity. The diversity of methods allows flexibility for scale-up and adaptation to various synthetic needs in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol has shown potential in several scientific research applications:

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry: Its unique structure makes it valuable in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrimidine vs. Pyridazine Derivatives

The patent compound (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide (EP 4 374 877 A2) shares a 3-fluorophenyl substituent but differs in its pyridazine core . Pyridazines (six-membered rings with two adjacent nitrogen atoms) exhibit distinct hydrogen-bonding capabilities compared to pyrimidines (two nitrogen atoms at 1,3-positions). This difference influences solubility, dipole moments, and interactions with biological targets.

Diarylpentanoids (Curcumin Analogues) Compounds like 1,5-bis(3-fluorophenyl)-1,4-pentadiene-3-one (MS40E) and 2,6-bis(3-fluorobenzylidene)cyclohexanone (MS49) () feature conjugated systems with 3-fluorophenyl groups but lack heterocyclic cores . Their extended π-systems may enhance UV absorption and radical scavenging activity, whereas the pyrimidine core in the target compound offers hydrogen-bonding sites (via the hydroxyl and nitrogen atoms) for targeted interactions.

Substituent Effects

- 3-Fluorophenyl Group: Common in MS40E, MS49, and the patent compound, this substituent introduces steric and electronic effects.

- Cyclopropyl Group : Present only in the target compound, this moiety may improve metabolic stability by resisting oxidative degradation compared to linear alkyl chains.

Hydrogen-Bonding and Crystallography

The hydroxyl group at the 4-position of the pyrimidine core enables hydrogen bonding, a critical factor in crystal packing and solubility. Etter’s graph set analysis () could classify these interactions (e.g., chains or rings), distinguishing the target compound from non-hydroxylated analogues like MS40E . Tools like SHELXL () and ORTEP-3 () are pivotal for resolving such structural details .

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. The compound's unique structural features, including the cyclopropyl group and the fluorophenyl moiety, suggest it may interact with various biological targets, leading to therapeutic applications. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Cyclopropyl Group | Enhances lipophilicity and may affect binding to targets. |

| 3-Fluorophenyl Moiety | The fluorine atom can influence reactivity and biological interactions. |

| Pyrimidine Core | Known for diverse biological activities including anti-inflammatory and anticancer properties. |

Pharmacological Properties

Research indicates that pyrimidine derivatives often exhibit significant pharmacological properties. Specifically, studies have shown that similar compounds can act as enzyme inhibitors or receptor modulators, which may extend to this compound.

-

Anti-inflammatory Activity :

- Pyrimidine derivatives have been noted for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For instance, related compounds demonstrated IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .

- Preliminary studies suggest that this compound may exhibit similar anti-inflammatory effects, although specific data on this compound is limited.

-

Anticancer Potential :

- Compounds within the pyrimidine class have shown promising results in inhibiting cancer cell proliferation. For example, derivatives evaluated against various cancer cell lines displayed IC50 values indicating potent cytotoxic effects .

- The mechanism of action often involves the modulation of signaling pathways critical for cell survival and proliferation.

-

Enzyme Inhibition :

- The compound is hypothesized to interact with specific enzymes or receptors, potentially leading to inhibition of key metabolic pathways involved in disease processes.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is significantly influenced by their structural components. Variations in substituents on the pyrimidine ring can lead to changes in potency and selectivity:

Case Studies

While direct studies on this compound are sparse, related compounds provide insights into its potential effects:

- In Vitro Studies :

-

Animal Models :

- Animal studies using similar pyrimidine compounds have shown reduced inflammation and tumor growth, providing a rationale for future investigations into the efficacy of this compound in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.